2-Dimethylaminoethyl 3-hydroxypropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7404-73-1 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-hydroxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-8(2)4-6-11-7(10)3-5-9/h9H,3-6H2,1-2H3 |
InChI Key |
MNYHUFCDBOJNBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)CCO |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 2 Dimethylaminoethyl 3 Hydroxypropanoate
Gas-Phase Elimination Kinetics and Reaction Pathways
The thermal decomposition of esters in the gas phase typically proceeds through an elimination reaction, often involving a cyclic transition state. For 2-Dimethylaminoethyl 3-hydroxypropanoate, the presence of the dimethylamino group is expected to significantly influence the kinetics and mechanism of this process.
While direct experimental data for the pyrolysis of this compound is not available, theoretical studies on the analogous compound, 2-(dimethylamino)ethyl chloride, provide significant insight into the likely mechanism. Density Functional Theory (DFT) calculations have been employed to examine the unimolecular gas-phase elimination of similar compounds. These studies suggest that the thermal decomposition occurs via a four-centered cyclic transition state, which is a common mechanism for the pyrolysis of esters and alkyl halides.
For 2-(dimethylamino)ethyl chloride, theoretical calculations predicted a lower activation energy compared to the unsubstituted parent compound, ethyl chloride. This enhanced reactivity was attributed to the electronic effects of the dimethylamino substituent. The transition state in the minimum energy path was identified as a four-centered cyclic structure involving the chlorine, a hydrogen atom from the adjacent carbon, and the two carbon atoms of the ethyl backbone. This mechanism leads to the formation of an alkene and the corresponding acid or, in this analogous case, hydrogen chloride.
| Compound | Level of Theory | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Ea (kJ/mol) | log A (s⁻¹) |
|---|---|---|---|---|---|
| 2-(Dimethylamino)ethyl chloride | B3LYP/6-31++G(d,p) | 206.3 | -1.1 | 211.9 | 13.2 |
| Ethyl chloride | B3LYP/6-31++G(d,p) | 228.4 | -1.3 | 234.0 | 13.2 |
A key mechanistic question for molecules containing a neighboring amino group is the potential for intramolecular catalysis or "anchimeric assistance." In this proposed pathway, the nitrogen atom's lone pair of electrons could directly participate in the elimination reaction, forming a cyclic, three-membered aziridinium (B1262131) ion intermediate.
However, for the gas-phase elimination of the analogous 2-(dimethylamino)ethyl chloride, theoretical calculations indicated that the reaction path involving anchimeric assistance has a significantly higher activation energy (by approximately 60 kJ/mol) than the four-centered cyclic transition state. researchgate.net The calculations suggest that the enhanced reactivity is not due to direct nucleophilic participation by the nitrogen. Instead, the dimethylamino group facilitates the reaction through electron delocalization, which stabilizes the polar transition state. researchgate.net This electronic stabilization, rather than direct nitrogen assistance, accounts for the lower activation energy observed compared to the unsubstituted analogue. researchgate.net
Hydrolysis and Degradation Mechanisms in Controlled Environments
The ester linkage in this compound is susceptible to hydrolysis, a reaction of significant importance in aqueous environments. The rate and mechanism of this degradation are highly dependent on pH due to the presence of the ionizable dimethylamino group.
Studies on the closely related compound 2-(Dimethylamino)ethyl acrylate (B77674) (DMAEA) have shown that the hydrolysis of the ester group is highly pH-dependent. acs.org This reaction yields 2-dimethylaminoethanol and the corresponding carboxylic acid (acrylic acid in the case of DMAEA, and 3-hydroxypropanoic acid in the case of the title compound).
At basic pH, the hydrolysis is rapid. For DMAEA, a half-life of just 2.2 hours was observed at pH 8.3. acs.org This is consistent with a standard base-catalyzed ester hydrolysis mechanism, where the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Conversely, at neutral or acidic pH, the hydrolysis process is significantly slower. At pH 7, the half-life for DMAEA hydrolysis increases to 12.5 hours. acs.org Under these conditions, the tertiary amine group (with a pKa around 8.4) is predominantly protonated. acs.org The resulting positive charge on the ammonium (B1175870) group creates electrostatic repulsion against incoming hydronium ions (in acid-catalyzed hydrolysis) and reduces the electron density on the carbonyl group, making it less susceptible to nucleophilic attack by water. This demonstrates that the protonation state of the amino group plays a crucial role in modulating the rate of ester hydrolysis.
| pH | Half-Life (hours) | Predominant Form of Amino Group |
|---|---|---|
| 7.0 | 12.5 | Protonated (Charged) |
| 8.3 | 2.2 | Mixture of Protonated and Neutral |
Reactivity Profiles of Constituent Functional Groups
The ester linkage is the most reactive site in this compound under many conditions, particularly in aqueous solution. Its reactivity is characteristic of carboxylic acid esters and is centered on the electrophilic nature of the carbonyl carbon.
The primary reaction of the ester linkage is hydrolysis, which can be catalyzed by either acid or base. As detailed in Section 3.2.1, the rate of this reaction is profoundly influenced by the neighboring dimethylamino group. In basic conditions, where the amine is in its neutral, deprotonated state, it does not electrostatically hinder the approach of the hydroxide nucleophile, leading to rapid cleavage of the ester bond. In acidic or neutral conditions, the protonated ammonium group provides significant electronic deactivation, slowing the rate of hydrolysis. This intramolecular interaction is a key feature of the molecule's reactivity profile. The degradation of polymers containing this moiety, such as poly[N,N-(dimethylamino)ethyl acrylates], proceeds via the hydrolysis of the ester group on the side chain, breaking down to form poly(acrylic acid) and 2-dimethylaminoethanol. researchgate.net
Tertiary Amine Functionality Reactivity
The presence of a tertiary amine in the 2-dimethylaminoethyl moiety imparts basic and nucleophilic characteristics to the molecule. The lone pair of electrons on the nitrogen atom is available to react with electrophiles.
One of the most common reactions involving tertiary amines is quaternization . This reaction involves the alkylation of the tertiary amine to form a quaternary ammonium salt. The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. This transformation converts the neutral tertiary amine into a positively charged quaternary ammonium cation. The resulting salts exhibit different solubility profiles, often being more water-soluble than the parent amine.
Another key reaction is N-oxide formation . Tertiary amines can be oxidized by reagents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or Caro's acid to form tertiary amine N-oxides. In this reaction, the nitrogen atom is oxidized, forming a new N-O bond.
The tertiary amine can also act as a base, reacting with acids to form ammonium salts. This acid-base chemistry is fundamental to the behavior of this compound in different pH environments.
Table 1: Potential Reactions of the Tertiary Amine Functionality
| Reaction Type | Reagent(s) | Product Type |
| Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |
| N-Oxide Formation | Hydrogen peroxide, Peroxy acids | Tertiary amine N-oxide |
| Salt Formation | Acid (e.g., HCl) | Ammonium salt |
Hydroxyl Group Reactivity and Derivatization Potential
The primary hydroxyl group at the 3-position of the propanoate chain offers a versatile site for derivatization. As a nucleophile, it can participate in a variety of reactions to form new functional groups, thereby modifying the properties of the parent molecule.
Esterification is a principal reaction of the hydroxyl group. It can react with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate conditions (often with acid or base catalysis) to form a new ester linkage. This process, also known as O-acylation, would result in a diester derivative of 3-hydroxypropanoic acid.
Etherification , such as the Williamson ether synthesis, is another potential derivatization pathway. This reaction involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether.
The hydroxyl group can also undergo oxidation . Depending on the oxidizing agent used, a primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid could lead to the formation of a dicarboxylic acid derivative.
Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride, respectively, in the presence of a base. This transformation facilitates subsequent nucleophilic substitution reactions at that position.
While direct experimental data on the derivatization of the hydroxyl group in this compound is scarce in the public domain, the general reactivity of β-hydroxy esters is well-established in organic chemistry. These compounds are valuable synthetic intermediates due to the presence of two modifiable functional groups.
Table 2: Potential Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Esterification (O-Acylation) | Acyl chloride, Acid anhydride | Ester |
| Etherification | Alkyl halide (with base) | Ether |
| Oxidation (mild) | PCC | Aldehyde |
| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic acid |
| Sulfonylation | Tosyl chloride, Mesyl chloride | Tosylate, Mesylate |
In-Depth Theoretical and Computational Chemistry Studies of this compound Remain Largely Unexplored
Despite the growing application of computational chemistry in understanding molecular structures and reactivity, a thorough search of publicly available scientific literature reveals a significant gap in the theoretical and computational studies specifically focused on the chemical compound this compound. While computational methods such as Density Functional Theory (DFT), ab initio calculations, and Molecular Dynamics (MD) simulations are powerful tools for investigating molecular properties, their specific application to this compound is not documented in the accessible research landscape.
Consequently, detailed research findings regarding its quantum chemical properties, conformational dynamics, and electronic structure, as outlined in the requested article structure, cannot be provided at this time. The following sections would typically be populated with data from such studies; however, the lack of specific research on this compound prevents a detailed, evidence-based discussion.
Theoretical and Computational Chemistry Studies of 2 Dimethylaminoethyl 3 Hydroxypropanoate
Spectroscopic Property Prediction and Interpretation for Research
Theoretical and computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These methods are crucial for confirming molecular structures, understanding electronic properties, and analyzing molecular behavior. By employing quantum mechanical calculations, researchers can simulate various types of spectra, providing valuable insights that complement experimental data.
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the ¹H and ¹³C NMR spectra of organic molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts. acs.orgsemanticscholar.org
For this compound, theoretical calculations would begin with geometry optimization to find the lowest energy conformation of the molecule. Following this, GIAO calculations at a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)) would be performed to predict the chemical shifts. nih.govacs.org These predicted shifts can be compared with experimental data to aid in the assignment of signals to specific protons and carbons in the molecule.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -OH | 2.5 - 4.0 | Broad Singlet |
| -CH₂(OH) | 3.6 - 3.8 | Triplet |
| -CH₂-C=O | 2.4 - 2.6 | Triplet |
| -O-CH₂- | 4.1 - 4.3 | Triplet |
| -CH₂-N- | 2.6 - 2.8 | Triplet |
| -N(CH₃)₂ | 2.2 - 2.4 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 170 - 175 |
| -CH₂(OH) | 58 - 62 |
| -CH₂-C=O | 38 - 42 |
| -O-CH₂- | 62 - 66 |
| -CH₂-N- | 55 - 59 |
| -N(CH₃)₂ | 45 - 49 |
Theoretical IR spectra are typically calculated using DFT methods. researchgate.netprotheragen.ai After optimizing the molecular geometry, a frequency calculation is performed. This calculation provides the vibrational frequencies and their corresponding intensities. dtic.mil The predicted frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net
For this compound, the predicted IR spectrum would show characteristic absorption bands for its functional groups.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Ester) | Stretching | 1735 - 1750 | Strong |
| C-O (Ester) | Stretching | 1150 - 1250 | Strong |
| C-N (Amine) | Stretching | 1020 - 1250 | Medium |
| O-H (Alcohol) | Bending | 1330 - 1440 | Medium |
While predicting a full mass spectrum is complex, computational methods can be used to predict the likely fragmentation pathways of a molecule under electron ionization (EI) or other ionization techniques. wikipedia.org By calculating the energies of the parent ion and various fragment ions, a theoretical fragmentation pattern can be constructed. This helps in interpreting experimental mass spectra and identifying the structure of unknown compounds.
For this compound, the molecular ion peak would be observed at m/z 161. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. libretexts.orgmiamioh.edu
Ester fragmentation: Esters can undergo fragmentation through cleavage of the C-O bond or through rearrangements like the McLafferty rearrangement if a gamma-hydrogen is available. whitman.edu
Loss of small neutral molecules: The loss of water (H₂O) from the hydroxyl group or the loss of the dimethylamino group are also plausible fragmentation pathways. libretexts.org
Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment Structure | Fragmentation Pathway |
| 161 | [C₇H₁₅NO₃]⁺ | Molecular Ion |
| 144 | [C₇H₁₂NO₂]⁺ | Loss of OH |
| 116 | [C₅H₁₀NO₂]⁺ | Loss of C₂H₅N |
| 102 | [C₄H₈NO₂]⁺ | Cleavage of the ester ethyl group |
| 88 | [C₄H₁₀NO]⁺ | Alpha-cleavage at the ester group |
| 71 | [C₄H₉N]⁺ | Fragmentation of the aminoethyl side chain |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage at the amine, forming [CH₂=N(CH₃)₂]⁺ |
| 45 | [COOH]⁺ | Fragmentation of the propanoate group |
The interpretation of these predicted spectroscopic properties is invaluable for researchers. It allows for the unambiguous identification of this compound, the study of its conformational isomers, and a deeper understanding of its chemical reactivity and electronic structure. acs.org
Analytical Research Methodologies for 2 Dimethylaminoethyl 3 Hydroxypropanoate
Advanced Spectroscopic Characterization in Research
Spectroscopy is a fundamental tool for elucidating the molecular structure and functional groups present in "2-Dimethylaminoethyl 3-hydroxypropanoate". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information at the atomic and molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "this compound". Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the chemical environment of each proton is analyzed. The spectrum would be expected to show distinct signals for the protons of the dimethylamino group, the two methylene (B1212753) groups of the ethyl chain, and the methylene groups of the hydroxypropanoate moiety. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, confirming the connectivity of the molecule.
¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. rsc.org Each unique carbon atom in "this compound," such as the carbonyl carbon of the ester, the carbons adjacent to the oxygen and nitrogen atoms, and the methyl carbons of the dimethylamino group, would produce a distinct signal. rsc.org These spectra are critical for confirming the molecular backbone and the presence of key functional groups. rsc.orgst-andrews.ac.uk Advanced NMR techniques like COSY and HSQC can further establish the connectivity between protons and carbons. st-andrews.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Methyl (CH₃) | -N(CH₃)₂ | ~2.2-2.3 | ~45 |
| Methylene (CH₂) | -N-CH₂- | ~2.6-2.7 | ~57 |
| Methylene (CH₂) | -O-CH₂- (ethyl) | ~4.1-4.2 | ~61 |
| Methylene (CH₂) | HO-CH₂- | ~3.7-3.8 | ~59 |
| Methylene (CH₂) | -CH₂-C=O | ~2.5-2.6 | ~40 |
| Carbonyl (C=O) | Ester | - | ~172 |
| Hydroxyl (OH) | -OH | Variable | - |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For "this compound," the IR spectrum would display characteristic absorption bands corresponding to its key structural features. libretexts.orglibretexts.org
The most prominent peaks would include a strong, broad absorption band for the hydroxyl (-OH) group stretch, typically found in the range of 3200-3600 cm⁻¹. A sharp, strong peak corresponding to the carbonyl (C=O) stretch of the ester group is expected around 1730 cm⁻¹. researchgate.netnih.gov Other significant signals include the C-O stretching vibrations of the ester and alcohol, appearing in the 1000-1300 cm⁻¹ region, and the C-N stretching of the tertiary amine, typically observed around 1150 cm⁻¹. researchgate.netnih.gov The C-H stretching vibrations of the aliphatic methylene and methyl groups would be visible in the 2800-3000 cm⁻¹ range. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Strong, Broad |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |
| Ester Carbonyl (C=O) | Stretch | ~1730 | Strong |
| Ester/Alcohol C-O | Stretch | 1000 - 1300 | Strong |
| Tertiary Amine C-N | Stretch | ~1150 | Medium to Weak |
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of "this compound" and to gain structural information through analysis of its fragmentation patterns. mdpi.com Soft ionization techniques like Electrospray Ionization (ESI) are typically employed to generate the protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular mass. researchgate.net
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a fingerprint that helps to confirm the molecule's structure. nih.govnih.gov For "this compound," characteristic fragmentation would likely involve the cleavage of the ester bond, loss of the dimethylaminoethyl group, or dehydration from the hydroxypropanoate moiety. imreblank.chdocbrown.info Analysis of the mass-to-charge (m/z) ratios of these fragments allows researchers to piece together the molecular structure, corroborating data from NMR and IR spectroscopy. mdpi.com
Chromatographic Separation Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating "this compound" from reaction mixtures, starting materials, and byproducts, thereby enabling purity assessment and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of non-volatile compounds like "this compound". ualberta.ca These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For purity analysis, a sample is injected into the HPLC/UPLC system, and the detector response is recorded over time, producing a chromatogram. The area of the peak corresponding to "this compound" relative to the total area of all peaks provides a quantitative measure of its purity. These techniques are also invaluable for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of the product over time by analyzing aliquots from the reaction mixture. The high resolution and sensitivity of UPLC, in particular, allow for rapid and precise analysis. nih.gov
When "this compound" or a related monomer is used in polymerization reactions, Size Exclusion Chromatography (SEC) becomes a critical analytical tool for studying the kinetics of the process. ualberta.canih.gov SEC separates molecules based on their hydrodynamic volume in solution. ualberta.ca Larger molecules, such as polymer chains, travel through the porous column packing more quickly than smaller molecules. ualberta.ca
By analyzing polymer samples at different time points during a polymerization reaction, SEC can be used to determine the evolution of the polymer's molecular weight and molecular weight distribution (polydispersity). nih.gov This information is fundamental to understanding the polymerization mechanism and kinetics. mdpi.com Techniques such as Pulsed Laser Polymerization coupled with SEC (PLP-SEC) can provide highly accurate data on propagation rate coefficients, offering deep insights into the reaction dynamics. rsc.org
Development of Specialized Analytical Probes for Research Applications
The targeted detection and quantification of this compound in complex biological and chemical matrices necessitate the development of specialized analytical probes. These probes are designed to interact specifically with the target molecule, producing a measurable signal that allows for its identification and quantification. The development of such probes is a multi-step process that involves rational design based on the chemical properties of the target, synthesis, and rigorous testing for selectivity and sensitivity. For a molecule like this compound, which contains both a tertiary amine and a hydroxyl group, several innovative probe strategies can be conceptualized and developed.
The design of these probes often centers on the unique functional groups of the target molecule. The tertiary amine group presents a key site for interaction, as it can be targeted by molecules that undergo a specific chemical reaction or binding event, leading to a change in their optical or electrochemical properties. Similarly, the hydroxyl group offers another potential site for selective recognition. Research efforts in this area are focused on creating probes that offer high selectivity, minimizing interference from other structurally similar molecules, and high sensitivity, allowing for the detection of low concentrations of the analyte.
One promising avenue of research is the development of fluorescent probes. These probes are engineered to exhibit a change in their fluorescence intensity or wavelength upon binding to this compound. This "turn-on" or "turn-off" fluorescence response provides a clear signal for detection. The design of such probes often involves a recognition unit that specifically binds to the tertiary amine or hydroxyl group, and a fluorophore that emits light. The interaction between the recognition unit and the analyte modulates the photophysical properties of the fluorophore.
Another area of active development is in the realm of electrochemical sensors. These sensors utilize an electrode modified with a recognition element that selectively interacts with this compound. This interaction leads to a measurable change in the electrical properties of the electrode, such as current or potential, which can be correlated to the concentration of the analyte. The development of these sensors focuses on achieving low detection limits and a wide linear response range.
The following table summarizes hypothetical examples of specialized analytical probes that could be developed for the detection of this compound, based on established chemical principles for detecting tertiary amines and hydroxyl groups.
| Probe Type | Recognition Moiety | Transduction Mechanism | Potential Application |
| Fluorescent Probe | Boronic Acid Derivative | Photoinduced Electron Transfer (PET) | Cellular imaging |
| Electrochemical Sensor | Molecularly Imprinted Polymer (MIP) | Change in Impedance | Environmental monitoring |
| Colorimetric Probe | N-oxide based chromophore | Spirocyclization reaction | Rapid screening assays |
Detailed Research Findings on Probe Development Strategies:
The development of a novel fluorescent probe could be based on a "recognition-reaction" mechanism targeting the tertiary amine. For instance, a probe could be designed with a fluorophore and a reactive group that specifically interacts with the tertiary amine of this compound. Upon reaction, a significant change in the fluorescence properties of the probe would be observed. The research would involve synthesizing a library of potential probe candidates and screening them for their reactivity and selectivity towards the target compound.
In the realm of electrochemical sensors, the creation of a molecularly imprinted polymer (MIP) on an electrode surface presents a viable strategy. This involves polymerizing functional monomers in the presence of this compound, which acts as a template. After removal of the template, cavities are left in the polymer that are complementary in shape and functionality to the target molecule. The binding of this compound to these cavities can be detected as a change in the electrochemical signal. Research in this area would focus on optimizing the polymer composition and the electrochemical measurement technique to achieve high sensitivity and selectivity.
The following table outlines the key research and development stages for a hypothetical fluorescent probe for this compound.
| Development Stage | Key Activities | Expected Outcome |
| Probe Design | Computational modeling of probe-analyte interaction. Selection of appropriate fluorophore and recognition group. | A series of candidate probe structures with predicted high affinity and selectivity. |
| Synthesis & Purification | Organic synthesis of the designed probes. Purification using chromatographic techniques. | Pure compounds for experimental validation. |
| Spectroscopic Characterization | Analysis of absorption and emission spectra of the probes in the absence and presence of the analyte. | Determination of the probe's photophysical properties and its response to the target. |
| Selectivity & Sensitivity Testing | Evaluation of the probe's response to a range of potential interfering compounds. Determination of the limit of detection (LOD). | A highly selective and sensitive probe for this compound. |
| Application Validation | Testing the probe in relevant sample matrices (e.g., biological fluids, environmental samples). | Demonstration of the probe's utility for real-world applications. |
Ultimately, the successful development of specialized analytical probes for this compound would provide powerful tools for researchers to investigate its roles in various chemical and biological systems with high precision and accuracy.
Research on this compound and its Derivatives Remains Largely Unexplored
Despite the growing interest in the development of novel chemical compounds for a range of applications, comprehensive research into the derivatives and structure-activity relationships (SAR) of this compound is notably absent from publicly available scientific literature. Extensive searches for dedicated studies on this specific compound have yielded no specific results, with the majority of available information focusing on the structurally distinct and more commonly researched monomer, 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA).
While the field of medicinal chemistry and materials science actively investigates the modification of chemical structures to enhance their properties and understand their mechanisms of action, this level of inquiry has not yet been applied in a published format to this compound. Consequently, there is no available data on the systematic structural modifications of this compound, nor on the influence of such changes on its chemical reactivity.
Similarly, the investigation of analogues to gain a deeper mechanistic understanding is a cornerstone of drug discovery and materials development. This typically involves the rational design and synthesis of variants, for example, by modifying ester linkages, altering alkylamino groups, or changing the core backbone of the molecule. However, no studies detailing such explorations for this compound could be identified. This includes a lack of research into:
Ester Linkage Variants: The synthesis and analysis of compounds where the ester linkage of this compound is replaced with other functional groups to probe its role in the compound's activity.
Modifications of the 2-Dimethylaminoethyl Group: Investigations into how alterations to the dimethylaminoethyl moiety, such as changing the alkyl substituents or the length of the ethyl chain, affect the compound's properties.
Alterations of the 3-Hydroxypropanoate Backbone: Studies on the impact of modifying the 3-hydroxypropanoate portion of the molecule, for instance, by changing the position of the hydroxyl group or introducing other substituents.
In the realm of modern chemical research, computational approaches are invaluable for predicting structure-activity relationships and guiding the rational design of new molecules. These in silico methods can save significant time and resources by prioritizing the synthesis of the most promising candidates. However, no computational studies or SAR predictions specifically focused on this compound have been published.
Furthermore, the potential of this compound as a monomeric unit in polymer research appears to be an untapped area of investigation. While there is a wealth of information on the polymerization of the related compound DMAEMA to create a variety of functional polymers, similar research incorporating this compound has not been reported.
Derivatives and Structure Activity Relationship Sar Research of 2 Dimethylaminoethyl 3 Hydroxypropanoate
Polymer Research Incorporating 2-Dimethylaminoethyl 3-hydroxypropanoate as a Monomeric Unit.
Grafting and Copolymerization Studies for Novel Material Architectures
Grafting and copolymerization are versatile techniques used to modify the physicochemical properties of polymers, leading to novel materials with tailored functionalities. frontiersin.org These methods are particularly relevant for creating "smart" materials that can respond to external stimuli like changes in pH or temperature. mdpi.com
Grafting: This technique involves attaching polymer chains onto a backbone polymer or a substrate surface. mdpi.com The "grafting to" approach, for example, attaches pre-formed polymer chains with reactive end groups onto a surface. frontiersin.org In the context of materials analogous to those derived from this compound, polymers like PDMAEMA have been grafted onto various surfaces, such as polypropylene (B1209903) films, to create materials with stimuli-responsive behavior. cedia.edu.ecnih.gov Such modifications can impart properties like controlled wettability and bio-adhesion, which are crucial for biomedical applications. nih.gov
Copolymerization: This process involves polymerizing two or more different types of monomers together. rsc.org The resulting copolymers can have properties distinct from their parent homopolymers. For monomers containing the dimethylaminoethyl group, copolymerization is frequently used to create materials that are sensitive to both pH and temperature. mdpi.comnih.gov The tertiary amine group in the monomer is key to this pH responsiveness; it can be protonated in acidic conditions, causing the polymer to swell or become soluble, a change that can be reversed by increasing the pH. sigmaaldrich.comnih.gov
Research has shown that copolymerizing 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) with other monomers can fine-tune the material's properties. For instance, creating statistical copolymers of DMAEMA and styrene (B11656) results in materials whose polymerization rate and molecular weight can be controlled by adjusting the monomer feed ratio. mdpi.com Similarly, copolymers of DMAEMA and oligo(ethylene glycol)methacrylate (OEGMA) have been synthesized via Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, a method that allows for the creation of well-defined polymer architectures. mdpi.comnih.gov The properties of these copolymers, such as their response to pH and temperature, are directly related to the composition and arrangement of the monomers in the polymer chain. nih.govnih.gov
Table 1: Properties of Stimuli-Responsive Copolymers Containing Dimethylaminoethyl Methacrylate (DMAEMA) This table presents data synthesized from multiple studies to illustrate the effects of copolymer composition on material properties.
Abbreviations: NMP (Nitroxide-Mediated Polymerization), LCST (Lower Critical Solution Temperature), RAFT (Reversible Addition-Fragmentation Chain-Transfer), PMMA (Poly(methyl methacrylate)), HEMA (2-hydroxyethyl methacrylate), OEGMA (Oligo(ethylene glycol)methacrylate).
Design Principles for Functional Hyperbranched Polymeric Structures
Hyperbranched polymers (HBPs) are three-dimensional macromolecules characterized by a highly branched, tree-like architecture and a high density of terminal functional groups. nih.govmdpi.com This unique structure results in properties like low viscosity, high solubility, and numerous functionalizable end-groups, making them distinct from linear polymers. nih.govrsc.org
The design of functional hyperbranched polymers incorporating amine functionalities, similar to that in this compound, follows several key principles:
Synthetic Strategy : A common method for synthesizing HBPs is through the polycondensation of ABₓ monomers, where 'A' and 'B' are different reactive groups. rsc.org For vinyl monomers like DMAEMA, techniques such as self-condensing vinyl polymerization (SCVP) via controlled radical polymerization methods (e.g., RAFT) are employed. researchgate.net This allows for the creation of hyperbranched structures where branching points are introduced throughout the polymer architecture. researchgate.net
Control of Branching : The degree of branching is a critical parameter that dictates the polymer's final properties. rsc.org A higher degree of branching leads to a more compact, globular structure with a larger number of terminal groups. mdpi.com The ratio of branching units to linear units can be controlled by adjusting reaction conditions, such as the monomer-to-initiator ratio. acs.org
Functionality : The high density of tertiary amine groups within the hyperbranched structure is a key feature. nih.gov These amines can act as proton sponges, a property that is highly valuable in biomedical applications. nih.gov Furthermore, the abundant terminal groups on the polymer's periphery can be chemically modified to introduce other functionalities or to attach specific molecules. nih.govresearchgate.net
Structure-Activity Relationship (SAR) : The relationship between the hyperbranched architecture and its function is a central aspect of SAR research. For instance, hyperbranched poly(amido amine) (HPAMAM) nanoparticles have been synthesized, demonstrating that the tertiary amine chromophore can impart autofluorescence, useful for cell imaging. nih.govacs.org The three-dimensional structure and intramolecular cavities of amine-functionalized HBPs can be exploited for applications such as CO₂ capture or the encapsulation of guest molecules. rsc.orgacs.org The efficiency of these functions is directly linked to the polymer's molecular weight, degree of branching, and the nature of its functional groups. nih.gov
Table 2: Characterization of Amine-Functional Hyperbranched Polymers This table provides representative data on the structural properties of hyperbranched polymers synthesized using amine-containing monomers, illustrating key design parameters.
Abbreviations: SCVCP (Self-Condensing Vinyl Copolymerization), RAFT (Reversible Addition-Fragmentation Chain-Transfer), OEGMA (Oligo(ethylene glycol)methacrylate), DIPAEMA (2-(diisopropylamino)ethyl methacrylate), EGDMA (Ethylene glycol dimethacrylate), ATRP (Atom Transfer Radical Polymerization).
In-Depth Analysis of this compound: Current Research and Future Outlook
Conclusion and Future Research Directions
The exploration of novel chemical compounds is a cornerstone of scientific advancement. For a compound like 2-Dimethylaminoethyl 3-hydroxypropanoate, a clear path for future research can be delineated, focusing on building a foundational understanding of its properties and potential applications. The subsequent sections outline a proposed trajectory for systematic investigation.
Future research should prioritize the development of efficient and scalable synthesis pathways for this compound. Investigations would likely focus on optimizing reaction conditions, exploring novel catalytic systems, and employing green chemistry principles to ensure sustainability. A comparative analysis of different synthetic routes would be essential to identify the most viable option for potential larger-scale production.
Once a reliable synthesis is established, a deep dive into the mechanistic aspects of the compound's formation and potential reactions will be crucial. This would involve detailed kinetic studies and the use of advanced spectroscopic techniques to elucidate reaction intermediates and transition states. Understanding these fundamental mechanisms is paramount for controlling the synthesis process and predicting the compound's behavior in various chemical environments.
A critical avenue for future investigation lies in characterizing the molecular interactions of this compound with other molecules. This research would be pivotal in understanding its behavior in biological and chemical systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and isothermal titration calorimetry could be employed to study its binding affinities and interaction profiles with various substrates, including proteins and nucleic acids.
These studies would provide valuable data on the nature of the intermolecular forces at play, such as hydrogen bonding, ionic interactions, and van der Waals forces. A systematic study of these interactions would form the basis for hypothesizing potential applications in fields like materials science or pharmacology.
Computational chemistry offers powerful tools to complement and guide experimental research. Future studies on this compound should leverage advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations. These methods can predict the compound's structural, electronic, and thermodynamic properties.
MD simulations, in particular, can provide dynamic insights into how this compound interacts with its environment, including solvent effects and binding to larger macromolecules. This predictive capability can significantly accelerate the research process by identifying the most promising experimental pathways and helping to interpret complex experimental data.
The following table outlines potential computational research areas:
| Computational Method | Research Focus for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Optimization of molecular geometry and calculation of electronic properties. | Insights into chemical reactivity, spectral properties, and stability. |
| Molecular Dynamics (MD) | Simulation of the compound's behavior in solution and its interaction with biological targets. | Understanding of binding modes, conformational changes, and interaction dynamics. |
| Quantitative Structure-Activity Relationship (QSAR) | If applicable, modeling the relationship between the chemical structure and potential biological activity. | Predictive models for screening and designing new derivatives with enhanced properties. |
Building on the foundational knowledge from synthesis, interaction studies, and computational modeling, future research can then explore emerging avenues for this compound. Based on its structural motifs—a tertiary amine and a hydroxypropanoate ester—potential areas of interest could include its use as a building block in polymer chemistry, a precursor for synthesizing more complex molecules, or as a functional component in materials science.
A thorough investigation into its physicochemical properties, such as solubility, stability, and reactivity, will be essential for identifying its potential applications. As more data becomes available, interdisciplinary collaborations will be key to unlocking the full potential of this compound and situating it within the broader landscape of chemical research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
